(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine is a chemical compound with the molecular formula C15H17NS It is known for its unique structure, which combines a tetrahydronaphthalene moiety with a thiophene ring, linked by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with thiophene-2-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the thiophene ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted thiophene or naphthalene derivatives .
Scientific Research Applications
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine
- Thiophen-2-ylmethanamine
- 2-Naphthalenemethanamine, 5,6,7,8-tetrahydro-
Uniqueness
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine is unique due to its combined structural features of tetrahydronaphthalene and thiophene rings. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C15H17NS |
---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
[4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C15H17NS/c16-9-15-8-14(10-17-15)13-6-5-11-3-1-2-4-12(11)7-13/h5-8,10H,1-4,9,16H2 |
InChI Key |
JKLIAQYGFHLIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.